Methisosildenafil-d4
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Overview
Description
Methisosildenafil-d4 is a synthetic drug that is a structural analog of sildenafil, commonly known as Viagra. It is a phosphodiesterase type 5 inhibitor, which means it inhibits the enzyme responsible for the degradation of cyclic guanosine monophosphate. This compound is often used in scientific research and has been found as an adulterant in various supplements marketed as natural or herbal sexual enhancement products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methisosildenafil-d4 involves several steps, starting with the preparation of the core pyrazolo[4,3-d]pyrimidin-7-one structure. The key steps include:
Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonyl group: This step typically involves the reaction of the core structure with a sulfonyl chloride in the presence of a base.
Ethoxyphenyl substitution: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Deuterium labeling: The final step involves the incorporation of deuterium atoms to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of intermediates are prepared using optimized reaction conditions.
Purification: The intermediates are purified using techniques such as crystallization and chromatography.
Final assembly and deuterium labeling: The final product is assembled and labeled with deuterium atoms to achieve the desired isotopic composition.
Chemical Reactions Analysis
Types of Reactions
Methisosildenafil-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can modify the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Modified ethoxyphenyl derivatives.
Scientific Research Applications
Methisosildenafil-d4 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection of phosphodiesterase type 5 inhibitors.
Biology: Studied for its effects on cellular signaling pathways involving cyclic guanosine monophosphate.
Medicine: Investigated for its potential therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension.
Mechanism of Action
Methisosildenafil-d4 exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in smooth muscle relaxation and increased blood flow. The primary molecular targets are the smooth muscle cells in the corpus cavernosum and pulmonary vasculature .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: The parent compound, used for treating erectile dysfunction and pulmonary arterial hypertension.
Aildenafil: Another analog with similar pharmacological properties.
Vardenafil: A structurally related compound with similar effects.
Tadalafil: Another phosphodiesterase type 5 inhibitor with a longer duration of action.
Uniqueness
Methisosildenafil-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can help in tracing the metabolic pathways and understanding the drug’s behavior in biological systems .
Properties
CAS No. |
1246819-66-8 |
---|---|
Molecular Formula |
C23H32N6O4S |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
5-[2-ethoxy-5-[(3S,5R)-2,2,6,6-tetradeuterio-3,5-dimethylpiperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30)/t14-,15+/i12D2,13D2 |
InChI Key |
NFSWSZIPXJAYLR-DXCCVUCUSA-N |
Isomeric SMILES |
[2H]C1([C@H](N[C@H](C(N1S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])C)C)[2H] |
SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C |
Synonyms |
rel-5-[5-[[(3R,5S)-3,5-Dimethyl-1-piperazinyl-d4]sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; Aildenafil-d4; |
Origin of Product |
United States |
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